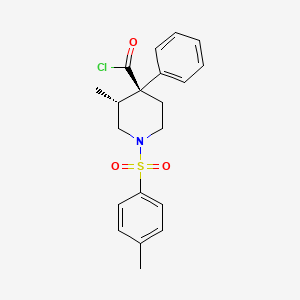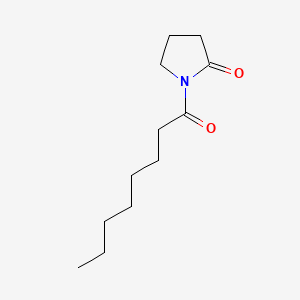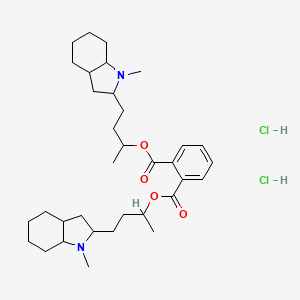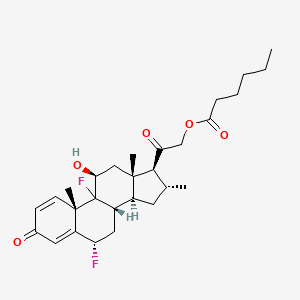
6alpha,9-Difluoro-11beta,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6alpha,9-Difluoro-11beta,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-hexanoate is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of various inflammatory and autoimmune conditions.
Preparation Methods
The synthesis of 6alpha,9-Difluoro-11beta,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-hexanoate involves several steps. One common method starts with the acetylation of 11alpha,17alpha,21-trihydroxy-pregna-4-ene-3,20-dione. This is followed by sulfonylation and elimination to form a 9(11)-double bond. Subsequent acetylation and fluorination steps lead to the formation of the desired compound .
Chemical Reactions Analysis
6alpha,9-Difluoro-11beta,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-hexanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Various substitution reactions can occur, particularly at the fluorine and hydroxyl sites.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions .
Scientific Research Applications
6alpha,9-Difluoro-11beta,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-hexanoate is widely used in scientific research due to its potent anti-inflammatory properties. It is used in:
Chemistry: As a reference compound in analytical studies.
Biology: To study the effects of corticosteroids on cellular processes.
Medicine: In the development of new anti-inflammatory drugs.
Industry: As a standard in quality control processes for pharmaceutical products.
Mechanism of Action
The compound exerts its effects by binding to glucocorticoid receptors, leading to the activation or repression of specific genes. This results in the inhibition of pro-inflammatory cytokines and the suppression of the immune response. The molecular targets include various transcription factors and signaling pathways involved in inflammation .
Comparison with Similar Compounds
6alpha,9-Difluoro-11beta,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-hexanoate is unique due to its specific fluorination pattern and the presence of a hexanoate ester. Similar compounds include:
Fluocinolone: Another fluorinated corticosteroid with similar anti-inflammatory properties.
Diflorasone: A related compound with a different ester group but similar pharmacological effects
These compounds share similar mechanisms of action but differ in their pharmacokinetics and specific clinical applications.
Properties
CAS No. |
61618-92-6 |
|---|---|
Molecular Formula |
C28H38F2O5 |
Molecular Weight |
492.6 g/mol |
IUPAC Name |
[2-[(6S,8S,10S,11S,13S,14S,16R,17S)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexanoate |
InChI |
InChI=1S/C28H38F2O5/c1-5-6-7-8-24(34)35-15-22(32)25-16(2)11-18-19-13-21(29)20-12-17(31)9-10-27(20,4)28(19,30)23(33)14-26(18,25)3/h9-10,12,16,18-19,21,23,25,33H,5-8,11,13-15H2,1-4H3/t16-,18+,19+,21+,23+,25-,26+,27+,28?/m1/s1 |
InChI Key |
OZZXICRREQZMOQ-SGZXIDTHSA-N |
Isomeric SMILES |
CCCCCC(=O)OCC(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(C[C@@H](C3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C |
Canonical SMILES |
CCCCCC(=O)OCC(=O)C1C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2-Aminophenyl)methyl]-2-methylbenzene-1,3-diamine](/img/structure/B12707963.png)
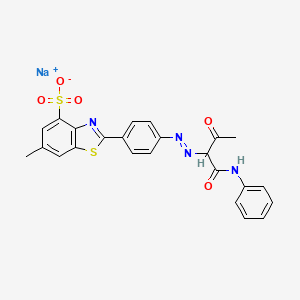
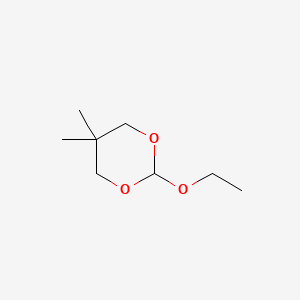
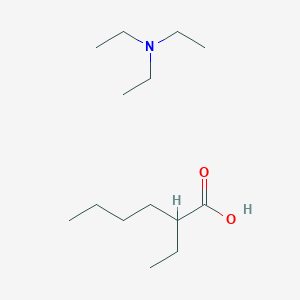

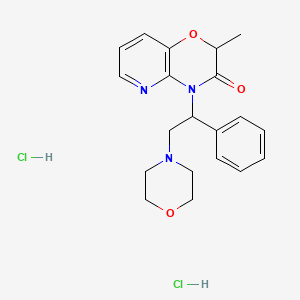
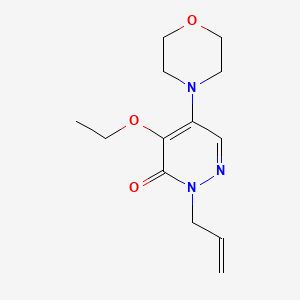
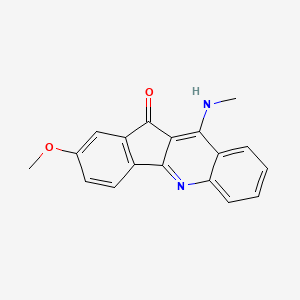
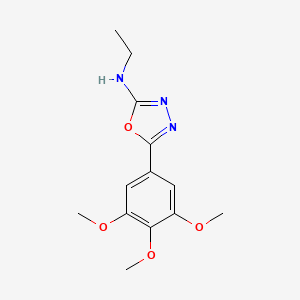
![Ethyl 4-[[4-[[2-(allyloxy)ethoxy]carbonyl]phenyl]azo]-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B12708024.png)

